molecular formula C19H13FN2O4S B2854354 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 862793-31-5

4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2854354
CAS No.: 862793-31-5
M. Wt: 384.38
InChI Key: SUYRKMNUBAOHHI-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H13FN2O4S and its molecular weight is 384.38. The purity is usually 95%.
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Scientific Research Applications

Chromosomal Differentiation and Protein Distribution

Fluram, a fluorogenic reagent closely related to the compound , has been utilized in studying mammalian chromosomes. It effectively differentiates chromosome regions in mouse and human genomes by revealing intense fluorescence in mouse centromeric heterochromatin and a G-like banding pattern in both species. This differential reactivity underscores a heterogeneous distribution of chromosomal proteins, indicating the compound's utility in genetic research and cytogenetics (Cuéllar et al., 1991).

Fluorescent Chemosensors

A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group similar to the core structure of the compound , has been developed for the discriminative detection of Cd2+ and CN− ions. Its high sensitivity and selectivity make it a valuable tool for environmental monitoring and biological applications, including live cell and zebrafish larvae imaging (Ravichandiran et al., 2020).

Organic Synthesis and Enantioselective Reactions

In the field of organic chemistry, novel methodologies for the enantioselective synthesis of furan-2-yl amines and amino acids have been reported, highlighting the compound's relevance in synthesizing chiral molecules. The oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to chiral amines is a key step, demonstrating the compound's potential in asymmetric synthesis and drug development (Demir et al., 2003).

Fluorometric Assays in Biochemistry

The compound's structural analogs have been applied in fluorometric assays to discriminate the states of amino groups in proteins such as insulin, lysozyme, and asparaginase. This application is crucial for understanding protein structure and function, as well as for developing biochemical assays and research tools (Tamaura et al., 1975).

Material Science and Polymer Chemistry

In material science, aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups, synthesized from bisphenols similar to the core structure of the compound , exhibit remarkable thermal and mechanical properties. Such materials are of interest for their potential applications in high-performance polymers and proton exchange membranes, contributing to advancements in fuel cell technology and materials engineering (Tigelaar et al., 2009).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S/c20-13-8-10-14(11-9-13)21-18-19(22-17(26-18)16-7-4-12-25-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYRKMNUBAOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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